molecular formula C17H13BrN2O2S B3472899 2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B3472899
M. Wt: 389.3 g/mol
InChI Key: NZVDFSFDSJZXOZ-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a bromophenoxy group and a thiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.

    Thiazole Formation: The next step involves the synthesis of the thiazole ring. This is typically done by reacting thioamide with α-haloketone under basic conditions.

    Coupling Reaction: Finally, the 2-(2-bromophenoxy)acetic acid is coupled with the thiazole derivative under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Catalysts like p-toluenesulfonic acid or Lewis acids.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or amines.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include thiazolidines.

    Condensation: Products include imines or enamines.

Scientific Research Applications

2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    4-phenylthiazole: Shares the thiazole ring structure.

    N-phenylacetamide: Shares the acetamide group.

Uniqueness

2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to the combination of its bromophenoxy and thiazolylidene groups, which confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-13-8-4-5-9-15(13)22-10-16(21)20-17-19-14(11-23-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDFSFDSJZXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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